3,4,6-trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3,4,6-Trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms to the pyridine ring.
Amination: Substitution of a halogen atom with an amine group.
Fluorination: Introduction of fluorine atoms to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Specific details would depend on the proprietary processes of chemical manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, amines, fluorinating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups to the pyridine ring.
Scientific Research Applications
3,4,6-Trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: Possible use as a pesticide or herbicide.
Materials Science: Utilization in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could inhibit specific biochemical pathways in pests or weeds.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Trichloropyridine: A precursor in the synthesis of various pyridine derivatives.
4-Fluoroaniline: A building block in the synthesis of fluorinated aromatic compounds.
5-(Trifluoromethyl)pyridine:
Uniqueness
3,4,6-Trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its halogenated pyridine ring and fluorinated phenyl group, which may confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
3,4,6-trichloro-N-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3F4N2/c13-8-7(12(17,18)19)10(15)21-11(9(8)14)20-6-3-1-5(16)2-4-6/h1-4H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUWUMXAHTUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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